tert-butyl N-(2-cyano-2-methylethyl)carbamate
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Overview
Description
Tert-butyl N-(2-cyano-2-methylethyl)carbamate: is a chemical compound with the molecular formula C9H16N2O2. It is a colorless solid with a melting point of 78-80°C. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-2-methylethyl)carbamate typically involves the reaction of tert-butyl isocyanate with 2-cyano-2-methylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a level that ensures optimal yield and purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(2-cyano-2-methylethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-cyano-2-methylethyl)carbamate is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: In the medical field, it is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific biological pathways.
Industry: Industrially, it is employed in the production of polymers and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-(2-cyano-2-methylethyl)carbamate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl methacrylate: Used in polymerization reactions.
N-(2-cyano-2-methylethyl)carbamate: A related compound with similar reactivity.
Uniqueness: Tert-butyl N-(2-cyano-2-methylethyl)carbamate is unique due to its specific structural features, which confer distinct chemical properties compared to similar compounds. Its stability and reactivity make it particularly useful in various applications.
Biological Activity
Tert-butyl N-(2-cyano-2-methylethyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This compound, characterized by its unique tert-butyl and cyanoethyl moieties, demonstrates significant biological activity primarily as an insecticide and potentially as an antibacterial agent.
Chemical Structure and Properties
- Molecular Formula: C₉H₁₆N₂O₂
- Molar Mass: 184.24 g/mol
- Structural Characteristics: The compound features a tert-butyl group attached to a carbamate functional group, which includes a cyanoethyl moiety. The presence of the cyano group enhances its reactivity, making it suitable for various applications in agrochemicals and pharmaceuticals.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme essential for neurotransmission in insects. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at synapses, resulting in paralysis and death of target pests. This mechanism is critical for its effectiveness as an insecticide.
Biological Activity Overview
-
Insecticidal Activity:
- The compound has shown effectiveness against a variety of insect pests due to its ability to inhibit AChE.
- Case Study: In laboratory settings, this compound exhibited lethal concentrations (LC50) against common agricultural pests, demonstrating its potential for use in pest management strategies.
-
Antibacterial Properties:
- Preliminary studies indicate that this compound may possess antibacterial properties, although further research is required to elucidate its full spectrum of activity.
- Research Findings: In vitro tests have suggested activity against certain bacterial strains, warranting additional studies to confirm these effects and explore potential applications in medicine .
Synthesis Methods
Various synthesis methods have been reported for this compound, including:
- Method 1: Reaction of tert-butyl carbamate with appropriate cyanoethyl derivatives under controlled conditions.
- Method 2: Utilizing catalytic processes to enhance yield and purity during synthesis.
Applications
- Agricultural Use:
- As an insecticide, it offers a novel approach to pest control with the potential for reduced environmental impact compared to traditional pesticides.
- Pharmaceutical Potential:
- The compound's antibacterial properties suggest possible applications in developing new antimicrobial agents.
Research Findings and Data Table
Study | Findings | IC50/LC50 Values |
---|---|---|
Insecticidal Activity | Effective against various pests via AChE inhibition | LC50 values ranging from 5-20 mg/L depending on pest species |
Antibacterial Activity | Preliminary evidence suggests activity against specific bacterial strains | IC50 values not yet established; further research needed |
Properties
IUPAC Name |
tert-butyl N-(2-cyanopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,6H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUKSIUVTGLCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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